molecular formula C7H11N3S B1419524 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-77-5

5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1419524
CAS No.: 869941-77-5
M. Wt: 169.25 g/mol
InChI Key: RFNJXCLJSCQYJE-UHFFFAOYSA-N
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Description

5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with a thiol group attached

Biochemical Analysis

Biochemical Properties

5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiol group in its structure is known to form strong bonds with metal ions, which can lead to the formation of stable complexes. These complexes can act as inhibitors or activators of various enzymes. For instance, the compound has been shown to interact with cadmium (II) salts to form luminescent polymers . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a corrosion inhibitor, suggesting its potential to interact with cellular membranes and proteins This interaction can lead to changes in cell signaling pathways, potentially affecting gene expression and metabolic processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the binding affinity and specificity of the compound for its targets. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with metal ions, which can enhance its stability and prolong its activity . The degradation of these complexes over time can lead to a decrease in the compound’s efficacy. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, the compound can exhibit toxic or adverse effects, such as disruption of cellular metal homeostasis and oxidative stress . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can interact with enzymes and cofactors involved in redox reactions, metal ion homeostasis, and cellular detoxification. For instance, the thiol group can participate in redox reactions, leading to the formation of disulfide bonds and the modulation of enzyme activity . Additionally, the compound’s ability to form stable complexes with metal ions suggests potential interactions with metalloproteins and metal transporters, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can facilitate its transport across cellular membranes and its accumulation in specific tissues . Additionally, the triazole ring can participate in non-covalent interactions with transporters and binding proteins, further influencing the compound’s localization and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions can direct it to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum . Additionally, the triazole ring can participate in non-covalent interactions with proteins and lipids, further influencing the compound’s subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with cyclobutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and binding properties. This structural feature may enhance its potential as a ligand in coordination chemistry and its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

3-cyclobutyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJXCLJSCQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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